Ethylene formate
CAS No.: 629-15-2
Cat. No.: VC21206742
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 629-15-2 |
---|---|
Molecular Formula | C4H6O4 |
Molecular Weight | 118.09 g/mol |
IUPAC Name | 2-formyloxyethyl formate |
Standard InChI | InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 |
Standard InChI Key | IKCQWKJZLSDDSS-UHFFFAOYSA-N |
SMILES | C(COC=O)OC=O |
Canonical SMILES | C(COC=O)OC=O |
Boiling Point | 174.0 °C |
Flash Point | 200 °F (NFPA, 2010) |
Introduction
Physical and Chemical Properties
Identification and Nomenclature
Ethylene formate is identified by several key parameters that distinguish it from other organic compounds:
Property | Value |
---|---|
Chemical Formula | C₄H₆O₄ |
Average Molecular Mass | 118.088 g/mol |
Monoisotopic Mass | 118.027 g/mol |
CAS Registry Number | 629-15-2 |
IUPAC Name | 2-(formyloxy)ethyl formate |
Traditional Name | 1,2-ethanediol, diformate |
SMILES Notation | O=COCCOC=O |
InChI Identifier | InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 |
InChI Key | IKCQWKJZLSDDSS-UHFFFAOYSA-N |
The compound is also known by several synonyms including ethylene glycol diformate, 1,2-diformyloxyethane, 2-formyloxyethyl formate, formic acid ethylene ester, and ethanediol diformate .
Physical Properties
Ethylene formate appears as a water-white liquid under standard conditions. It has several notable physical characteristics:
Property | Value | Conditions | Source |
---|---|---|---|
Physical State | Liquid | Standard conditions | |
Appearance | Water-white | Standard conditions | |
Density | Greater than water | Standard conditions | |
Heat Capacity (Cp,gas) | 197.92 J/mol×K | 614.84 K |
The compound's viscosity varies significantly with temperature, as shown in the following data:
Temperature (K) | Viscosity (Pa×s) | Source |
---|---|---|
263.30 | 0.0024139 | |
291.60 | 0.0014859 | |
319.89 | 0.0009967 | |
348.19 | 0.0007134 | |
376.49 | 0.0005369 | |
404.78 | 0.0004205 | |
433.08 | 0.0003400 |
This temperature-dependent viscosity profile is important for applications where the compound's flow properties are significant factors.
Chemical Properties
Ethylene formate belongs to the class of organic compounds known as dicarboxylic acids and derivatives . Its chemical structure features two formate ester groups (-COOCH₂-) connected by an ethylene (-CH₂CH₂-) bridge. This structural arrangement gives the compound its characteristic reactivity patterns.
As a diester, ethylene formate can undergo hydrolysis in the presence of water to yield ethylene glycol and formic acid. This reactivity is consistent with the general behavior of esters and represents an important aspect of the compound's chemical properties.
Applications and Uses
The documented applications of ethylene formate are somewhat limited in the available literature, but it has been reported to be used in embalming fluids . This application likely leverages the compound's preservative properties and its ability to interact with biological tissues.
Given its chemical structure as a diester, ethylene formate may find potential applications in:
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Specialty solvents for specific chemical processes
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Intermediates in organic synthesis
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Components in formulations for preservative applications
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Precursors for the production of other chemical compounds
Recent research indicates interest in the electrochemical oxidation of ethylene glycol to produce formate species , which may involve ethylene formate as an intermediate or related compound. These investigations suggest emerging applications in sustainable chemistry and green chemical processes.
Research Developments and Future Perspectives
Recent scientific literature shows growing interest in compounds related to ethylene formate, particularly in the context of sustainable chemistry and electrochemical processes. Research into electrochemical polyethylene terephthalate (PET) recycling to formate through ethylene glycol oxidation demonstrates the relevance of formate esters in developing green chemical processes .
Studies on selective ethylene glycol oxidation to formate on nickel selenide with simultaneous evolution of hydrogen highlight the potential roles of formate compounds in renewable energy and sustainable chemical production pathways . Similarly, research on sustainable formate synthesis through integrating ethylene glycol oxidation with carbon dioxide electrocatalysis points to emerging applications for formate compounds in environmentally friendly chemical processes .
These research directions suggest that ethylene formate and related compounds may play increasingly important roles in developing greener chemical processes and sustainable chemistry applications in the future.
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